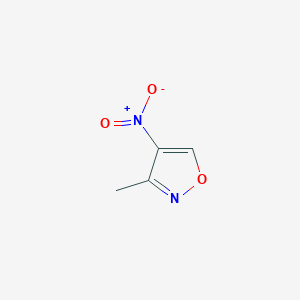

3-Methyl-4-nitroisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-4-nitroisoxazole is a useful research compound. Its molecular formula is C4H4N2O3 and its molecular weight is 128.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis of Isoxazole Derivatives : 3-Methyl-4-nitroisoxazole acts as a precursor for various isoxazole derivatives. Its reactivity allows for multiple synthetic pathways, including condensation reactions with aldehydes and nitro compounds to form substituted isoxazoles.

- Green Chemistry : Recent studies have highlighted solvent-free methods for synthesizing derivatives of this compound using recyclable catalysts like nano-titania, which enhances yield while minimizing environmental impact .

| Compound | Synthesis Method | Yield | Environmental Impact |

|---|---|---|---|

| 3-Methyl-4-nitro-5-styrylisoxazole | Solvent-free with nano-titania | High | Low |

| This compound derivatives | Aldehyde condensation | Variable | Moderate |

Biology

- Enzyme Inhibition : Isoxazole derivatives, including those derived from this compound, are being studied for their potential as enzyme inhibitors. This property is particularly relevant in drug development targeting specific biological pathways .

- Antimicrobial Activity : The nitro group in this compound can be bioreduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. This has prompted research into its application as an antimicrobial agent.

Medicine

- Anti-inflammatory Properties : Research indicates that compounds derived from this compound exhibit anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, attributed to its ability to induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Allylic–Allylic Alkylation

In a significant study, this compound was utilized as a vinylogous pronucleophile in allylic–allylic alkylation reactions. The reaction demonstrated excellent enantiocontrol and yielded products that could be transformed into dicarboxylic acid derivatives. This application underscores the compound's utility in synthetic organic chemistry .

Case Study 2: Photoredox-Catalyzed Reactions

Another innovative application involved the photoredox-catalyzed difluoromethylation of this compound derivatives. This method showcased the compound's versatility in forming new carbon-fluorine bonds, which are valuable in medicinal chemistry due to the unique properties of fluorinated compounds .

Propiedades

IUPAC Name |

3-methyl-4-nitro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKVNRDVQUPXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549976 |

Source

|

| Record name | 3-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-05-0 |

Source

|

| Record name | 3-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.